3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and reduction reactions: The hydrazone moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Chloro-N-(2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
3-Bromo-N-(2-(2-(3-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct advantages in terms of binding affinity and specificity in medicinal applications.
Properties
CAS No. |
324014-23-5 |
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Molecular Formula |
C16H13BrClN3O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-bromo-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrClN3O2/c17-13-5-2-4-12(8-13)16(23)19-10-15(22)21-20-9-11-3-1-6-14(18)7-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
QENOMMQWXQXTKX-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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